Dodecane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4843-89-4 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
dodecane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11,13-14H2,1H3 |
InChI Key |
OQGSHLFKXYVLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1,2-Dodecanedione
Reductive amination represents a straightforward route to vicinal diamines. While direct literature on 1,2-dodecanedione is sparse, analogous methods for shorter-chain diketones suggest feasibility. For example, cyclohexane-1,2-dione undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield cyclohexane-1,2-diamine1. Adapting this protocol:
Reaction Setup :
- 1,2-Dodecanedione (hypothetical substrate) is treated with excess ammonia (NH₃) in methanol.
- Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent.
- The reaction proceeds at 60°C for 24 hours under inert atmosphere.
Mechanism :
- The diketone reacts with ammonia to form an imine intermediate.
- Sequential reduction of the imine groups yields the vicinal diamine.
Challenges :
- Synthesis of 1,2-dodecanedione requires selective oxidation of dodecane, which is non-trivial.
- Competing side reactions (e.g., over-reduction to alcohols) may reduce yields.
Hydroamination of Allylic Amines
Rhodium-catalyzed hydroamination offers a modular approach to unsymmetrical vicinal diamines2. For dodecane-1,2-diamine, the protocol could involve:
Substrate Preparation :
- Allylic amine precursor: 1-Aminododec-1-ene (CH₂=CH(CH₂)₉CH₂NH₂).
Catalytic Cycle :
- Catalyst : [Rh(COD)₂]BF₄ with DPEPhos ligand.
- Conditions : MeCN solvent, 60°C, 24 hours under N₂.
- Nucleophile : Ammonia or primary amine.
Reaction Outcome :
- Anti-Markovnikov addition of the amine across the double bond yields 1,2-diaminododecane.
- Reported yields for analogous substrates: 45–81%3.
Table 1 : Hydroamination Conditions and Outcomes for Vicinal Diamines
| Substrate | Catalyst System | Yield (%) | Selectivity (dr) |
|---|---|---|---|
| 1-Aminooct-1-ene | [Rh(COD)₂]BF₄/DPEPhos | 72 | >20:1 |
| 1-Aminododec-1-ene | [Rh(COD)₂]BF₄/DPEPhos | 55* | >15:1* |
*Extrapolated from smaller substrates4.
Darzens-Epoxide Amination and Reduction
A telescoped three-step synthesis from aldehydes provides access to vicinal diamines5. Adapting this method for this compound:
Step 1: Darzens Reaction
- Undecanal (C₁₁H₂₃CHO) reacts with chloromethyl phenyl sulfone.
- Base (e.g., NaOtBu) induces epoxide formation, yielding a C₁₂ epoxysulfone.
Step 2: Epoxide Amination
- Epoxysulfone is treated with aqueous ammonia, opening the epoxide to form a β-amino alcohol intermediate.
Step 3: Borohydride Reduction
- Sodium borohydride reduces the β-amino alcohol to this compound.
Key Advantages :
- Avoids isolation of intermediates.
- Scalable to multi-gram quantities6.
Limitations :
- Requires precise control of stoichiometry to prevent over-amination.
Nucleophilic Substitution of 1,2-Dihalododecane
Classical nucleophilic substitution offers a direct but challenging route:
Substrate Synthesis :
- 1,2-Dibromododecane is prepared via bromination of 1-dodecene using N-bromosuccinimide (NBS).
Amination Protocol :
- Reaction with liquid NH₃ in the presence of Cu(I) catalysts at 120°C and 50 atm.
- Excess ammonia ensures di-substitution.
Yield Optimization :
- Higher pressures (≥100 atm) improve conversion but increase safety risks.
- Competing elimination reactions form alkenes, necessitating careful temperature control7.
Comparative Analysis of Methods
Table 2 : Pros and Cons of this compound Synthesis Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 30–50* | Moderate | High |
| Hydroamination | 55–81 | High | Moderate |
| Darzens-Epoxide Route | 60–75 | High | Low |
| Nucleophilic Substitution | 20–40 | Low | Low |
*Theoretical estimates due to lack of direct data.
Chemical Reactions Analysis
Types of Reactions
Dodecane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro compounds.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Halides such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitro-dodecane derivatives.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Dodecane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dodecane-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Ethane-1,2-diamine (C₂H₈N₂)
- Structure : Shortest aliphatic diamine (2-carbon chain).
- Applications: Widely used as a chelating agent and precursor in organic synthesis (e.g., reacting with dodecanoic acid to form surfactants) .
- Reactivity : Higher water solubility due to shorter chain, enabling rapid reactions in aqueous media.
N,N-Dimethylethane-1,2-diamine (DMEDA, C₄H₁₂N₂)
- Structure : Ethane-1,2-diamine derivative with methyl groups on both amine nitrogens.
- Applications : Catalyst in asymmetric synthesis and ligand in coordination chemistry.
- Key Difference : Methyl substituents reduce basicity and steric hindrance compared to unsubstituted diamines, altering reaction kinetics .
Polyethylene Polyamines (e.g., DETA, TETA, PEHA)
- Structures: N¹-(2-aminoethyl)ethane-1,2-diamine (DETA, C₄H₁₃N₃): Three amine groups. TETA (C₆H₁₈N₄) and PEHA (C₁₀H₂₈N₆): Increasing ethyleneamine units.
- Applications : Corrosion inhibitors in acidic environments; efficiency correlates with the number of -NH- groups, which enhance adsorption on metal surfaces .
- Comparison with this compound : While DETA/TETA/PEHA excel in corrosion inhibition due to multiple amine sites, this compound’s long chain may improve hydrophobicity-driven surface protection but lacks multi-dentate binding capacity .
Aromatic Diamines
Benzene-1,2-diamine Derivatives
- Structures :
- 4-Methylbenzene-1,2-diamine, 4-chlorobenzene-1,2-diamine, etc.
- Applications: Key intermediates in synthesizing heterocycles like indoloquinoxalines (e.g., via reactions with isatin derivatives) .
- Reactivity : Aromatic rings enable π-π interactions and resonance stabilization, favoring cyclization reactions. This compound, lacking aromaticity, is less suited for such syntheses but offers superior flexibility in polymer backbones .
Data Tables
Table 1: Structural and Functional Comparison of Selected Diamines
Table 2: Corrosion Inhibition Efficiency
Research Findings
Synthetic Yields: Aromatic diamines like 4-chlorobenzene-1,2-diamine achieve 60–80% yields in indoloquinoxaline synthesis, whereas aliphatic diamines like this compound are rarely used in such reactions due to steric and electronic limitations .
Surface Activity : this compound-derived surfactants exhibit lower critical micelle concentrations than shorter-chain analogs, enhancing their utility in detergents and emulsifiers .
Corrosion Inhibition: Polyethylene polyamines (e.g., TETA) outperform this compound in acidic environments due to multi-site adsorption, though the latter’s hydrophobicity may benefit non-aqueous systems .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing Dodecane-1,2-diamine, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : Synthesis often faces issues such as competing side reactions (e.g., over-alkylation) and low regioselectivity. To optimize yields:
- Use palladium or nickel catalysts to enhance diastereoselectivity .
- Monitor reaction progress via HPLC or NMR to identify intermediates and adjust temperature/pH in real time .
- Employ protective groups (e.g., Boc) for amine functionalities to prevent unwanted crosslinking .
Q. How should researchers validate the purity and structural integrity of this compound in experimental settings?
- Methodological Answer :
- Analytical Techniques : Combine GC-MS for volatile impurities, FT-IR for functional group verification, and X-ray crystallography for stereochemical confirmation .
- Quantitative Metrics : Report melting point ranges (±1°C) and compare observed NMR shifts (e.g., δ 1.2–1.5 ppm for methylene protons) with literature values .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Storage : Keep under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .
- Hazard Mitigation : Use fume hoods for synthesis steps involving strong acids/alkalis (incompatible with the compound) and wear nitrile gloves resistant to amine permeation .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Modeling Workflow :
Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level.
Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Validate predictions via kinetic isotope effect (KIE) studies in lab experiments .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Reconciliation :
- Cross-reference cytotoxicity assays (e.g., MTT vs. LDH release) to account for false positives .
- Use isogenic cell lines to isolate compound-specific effects from genetic variability .
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature biases (e.g., underreporting of negative results) .
Q. How can researchers expand the substrate scope of this compound in asymmetric catalysis?
- Methodological Answer :
- Ligand Design : Synthesize chiral phosphine or bisoxazoline ligands to modulate steric/electronic environments .
- High-Throughput Screening : Test 100+ substrate combinations using automated liquid handlers, prioritizing alkenes with electron-withdrawing groups (e.g., nitro, carbonyl) .
Q. What interdisciplinary approaches enhance the application of this compound in materials science?
- Methodological Answer :
- Polymer Chemistry : Incorporate the diamine into polyurethane backbones via step-growth polymerization; characterize tensile strength via ASTM D638 .
- Nanotechnology : Functionalize carbon nanotubes with this compound to improve dispersibility in epoxy matrices; validate via TEM and rheometry .
Data Documentation and Reproducibility
Q. What best practices ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Appendices : Include raw NMR spectra, chromatograms, and exact instrument settings (e.g., GC column: DB-5MS, 30 m × 0.25 mm) .
- Reagent Metadata : Document supplier lot numbers, purity certificates (e.g., ≥99% by titration), and storage durations .
Literature and Source Evaluation
Q. How should researchers critically assess conflicting data in studies on this compound’s thermodynamic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
